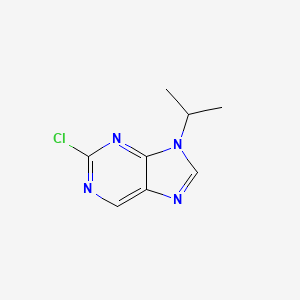
1-(4-chloro-3-nitrophenyl)-1H-pyrrole
Übersicht
Beschreibung
The compound “1-(4-chloro-3-nitrophenyl)-1H-pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The compound you mentioned has a 4-chloro-3-nitrophenyl group attached to one of the carbon atoms in the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring with a 4-chloro-3-nitrophenyl group attached to one of the carbon atoms. The presence of the nitro group and the chlorine atom would likely have significant effects on the electronic structure and reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
1-(4-chloro-3-nitrophenyl)-1H-pyrrole and its derivatives have been utilized in the development of electrochromic devices. For example, a study synthesized a mixture of isomers related to 1-(4-nitrophenyl)-1H-pyrrole, which were polymerized to create soluble polymers suitable for electrochromic devices. These polymers demonstrated significant switching ability and suitability for such applications (Variş et al., 2006).
Nonlinear Optical Crystals
Compounds based on pyrrole, such as 1-(4-nitrophenyl)-1H-pyrrole, have been synthesized and investigated for their potential as organic nonlinear optical crystals. These crystals exhibited substantial macroscopic nonlinearity, which is valuable for optical applications (Kwon et al., 2008).
Synthesis of Multielectrochromic Copolymers
Research has focused on synthesizing copolymers using 1-(4-nitrophenyl)-1H-pyrrole derivatives for multielectrochromic applications. These copolymers exhibit diverse electrochromic properties, making them suitable for various electrochromic applications (Variş et al., 2007).
Molecular Electronic Properties
Studies on compounds such as 1-(4-nitrophenyl)-1H-pyrrole derivatives have explored their electronic properties. This research is critical for developing materials with specific electronic characteristics, which can be applied in various fields including molecular electronics (Hildebrandt et al., 2011).
Synthesis of New Heterocyclic Molecules
Research into new heterocyclic molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a derivative of 1H-pyrrole, has been conducted. These studies focus on the synthesis, characterization, and reactivity of these molecules, which can have various applications in pharmaceuticals and material science (Murthy et al., 2017).
Analysis of Phenylpyrroles
Phenylpyrroles, including derivatives of 1H-pyrrole, have been analyzed for their antifungal properties. This research is crucial for the development of new antifungal agents and understanding the biochemical pathways involved in their synthesis (Mahoney & Roitman, 1990).
Anion Binding and Color Change Signaled Deprotonation
Pyrrole derivatives have been synthesized and studied for their ability to bind anions and signal deprotonation through color change. This property is significant for developing sensors and other analytical applications (Camiolo et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGIUEDAVLSYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395117 | |
| Record name | 1-(4-chloro-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383137-76-6 | |
| Record name | 1-(4-chloro-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)



![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)


![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)

